molecular formula C16H23NO3S B5519704 ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B5519704
M. Wt: 309.4 g/mol
InChI Key: MGNQKZMGGGDNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the linear formula C17H24N2O3S2 . It has a molecular weight of 368.52 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely unknown. Its molecular weight is 368.52 , but other properties like melting point, boiling point, and density are not available.

Scientific Research Applications

Corrosion Inhibition in Oilfield Applications

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated as a corrosion inhibitor. In oilfield applications, where metal surfaces are exposed to harsh conditions, this compound shows promise in protecting against corrosion. Its use is particularly important in combating sulfate-reducing microorganisms that contribute to corrosion in oil wells .

Surfactants and Biocides

The compound is extensively employed in surfactant formulations. These surfactants are often cationic and may serve dual purposes: as corrosion inhibitors and biocides. By controlling microbial growth, they enhance the stability and performance of oilfield systems. The ability to inhibit sulfate-reducing bacteria makes them valuable in maintaining infrastructure integrity .

SIRT1/2/3 Inhibitors

Research has identified ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a pan-inhibitor of sirtuins (SIRT1, SIRT2, and SIRT3). These enzymes play crucial roles in cellular processes, including aging, metabolism, and stress response. The compound exhibits nanomolar potency against these sirtuins, making it a potential candidate for therapeutic interventions .

Rare and Unique Chemicals Collection

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data may not be available, its scarcity and distinctive properties make it intriguing for specialized studies .

Safety Considerations

As with any chemical, safety precautions are essential. Researchers should confirm product identity and purity. Sigma-Aldrich sells this compound “as-is” and provides no warranty regarding fitness for a specific purpose or infringement of intellectual property rights .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not well-documented and should be handled with caution.

properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-5-20-14(18)12-10-8-6-7-9-11(10)21-13(12)17-15(19)16(2,3)4/h5-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNQKZMGGGDNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.